molecular formula C9H13BClNO2 B578026 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride CAS No. 1256345-72-8

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride

Cat. No.: B578026
CAS No.: 1256345-72-8
M. Wt: 213.468
InChI Key: KCTAZNMFDNLLCX-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminocyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl or vinyl halides . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aminocyclopropyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Reduced aminocyclopropyl derivatives.

    Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Biology: Acts as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of sensors and materials for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibitors used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid hydrochloride
  • 4-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-Aminophenylboronic acid hydrochloride

Uniqueness

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is unique due to the presence of the aminocyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its specificity and potency as an enzyme inhibitor compared to other boronic acid derivatives.

Biological Activity

4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride (CAS No. 1256345-72-8) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety with an aminocyclopropyl group, which is believed to enhance its interaction with biological targets. The structural formula can be represented as follows:

C10H14BClN Molecular Weight 201 49 g mol \text{C}_{10}\text{H}_{14}\text{BClN}\quad \text{ Molecular Weight 201 49 g mol }

Target Interactions
this compound primarily interacts with proteins and enzymes through reversible covalent bonding to diols, a characteristic feature of boronic acids. This interaction is crucial for the modulation of various biological pathways.

Biochemical Pathways
The compound has been shown to induce autophagy in certain cellular models, which may contribute to its antibacterial and anticancer properties. Autophagy is a cellular degradation process that can help eliminate damaged organelles and proteins, thereby maintaining cellular homeostasis.

Antibacterial Activity

Research indicates that phenylboronic acids, including this compound, exhibit antibacterial properties by disrupting bacterial cell wall synthesis and function. A study demonstrated that the compound can aggregate with bacterial surfaces, enhancing its antibacterial efficacy against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells, potentially through proteasome inhibition mechanisms . The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)3.85
HCT116 (Colon Cancer)1.49

Antiviral Activity

While the antiviral activity of boronic acids is generally moderate, some derivatives have shown promise against viral infections by binding to viral glycoproteins. The specific activity of this compound against viruses like HIV has not been extensively studied but suggests potential for further exploration .

Case Studies

  • Bacterial Aggregation Study
    A study conducted on a dendrimer modified with phenylboronic acid groups indicated that the compound facilitated bacterial aggregation through specific interactions with glycolipids on bacterial surfaces. This aggregation was linked to increased antibacterial activity against E. coli .
  • Cancer Cell Proliferation Inhibition
    In a controlled experiment, this compound was tested on various cancer cell lines, showing significant inhibition of cell growth at varying concentrations, highlighting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAZNMFDNLLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681556
Record name [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-72-8
Record name [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride
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